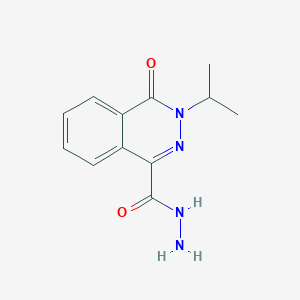

4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide

Description

Propriétés

IUPAC Name |

4-oxo-3-propan-2-ylphthalazine-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-7(2)16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-7H,13H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKUJLNGUGAQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-oxo-3,4-dihydro-1,2,3-benzotriazine, have been reported to modulate gpr139, a G-protein coupled receptor.

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its target receptor (like gpr139) and induce changes in cellular signaling. For instance, GPR139 is Gq-coupled, and dosing with similar compounds has been shown to induce c-Fos expression, a common signaling mechanism in activated neurons.

Biochemical Pathways

Compounds with the pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory. Therefore, it is plausible that this compound could affect multiple biochemical pathways.

Activité Biologique

4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide (CAS Number: 565193-46-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide is , with a molar mass of 246.27 g/mol. The compound features a phthalazine core, which is known for various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molar Mass | 246.27 g/mol |

| CAS Number | 565193-46-6 |

Synthesis

The synthesis of 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. This synthesis has been optimized for yield and purity, utilizing methods such as microwave-assisted synthesis to enhance reaction efficiency.

Antioxidant Activity

Research indicates that compounds with a phthalazine structure often exhibit significant antioxidant properties. These activities are primarily attributed to the ability of the hydrazone moiety to scavenge free radicals and inhibit oxidative stress in biological systems.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibition properties of this compound. Notably, it has been evaluated as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to uric acid production. In vitro assays demonstrated that derivatives of phthalazine can exhibit micromolar potency against XO, suggesting therapeutic implications for conditions like gout and hyperuricemia .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have assessed its efficacy against various bacterial strains, revealing moderate antibacterial activity. The minimum inhibitory concentration (MIC) values indicate potential for development into therapeutic agents against resistant bacterial strains .

Antiviral Activity

In silico studies have suggested that derivatives of this compound may possess antiviral properties, particularly against viral proteases involved in the replication cycle of viruses such as HIV and SARS-CoV-2. Molecular docking studies have indicated favorable binding interactions with key viral targets, warranting further investigation into their therapeutic potential .

Study on Xanthine Oxidase Inhibition

A study published in PubMed explored the structure-activity relationship (SAR) of various hydrazone derivatives related to phthalazine structures. The most promising compounds demonstrated IC50 values in the low micromolar range against XO, highlighting their potential as novel therapeutic agents for gout management .

Antibacterial Evaluation

Another investigation involved the synthesis and biological evaluation of phthalazine derivatives against multiple bacterial strains. The results indicated that several compounds exhibited significant antibacterial activity with MIC values comparable to standard antibiotics, suggesting their utility in treating infections caused by resistant organisms .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table compares key attributes of 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide with structurally related compounds:

Key Observations

Core Heterocycle Variations: The target compound uses a phthalazine core, whereas analogs like IV-a4 and 7b4 employ quinazoline or quinazolinone backbones. Phthalazines are less common in the literature compared to quinazolines, which are widely studied for antimicrobial and anticancer activities . The oxo group at position 4 is a conserved feature across all compounds, suggesting its role in stabilizing the conjugated system and influencing electronic properties .

Sulfanyl and thioxo groups in IV-a4 and compound 8 introduce polarizable sulfur atoms, which could modulate redox activity or metal-binding properties .

Functional Group Diversity :

- Hydrazide moieties are prevalent in all compounds, but their positions and adjacent groups vary. For example, IV-a4 incorporates a sulfanyl-propionic acid hydrazide, whereas 7b4 uses a benzohydrazide linked to a chloro-phenyl group . These modifications influence hydrogen-bonding capacity and target selectivity.

Synthetic Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.